Cas no 941990-04-1 (3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
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- 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 5-butyl-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
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- Inchi: 1S/C24H24N6O3/c1-3-4-14-29-19-21(31)25-24(32)28(2)22(19)30-20(26-27-23(29)30)17-10-12-18(13-11-17)33-15-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,25,31,32)
- InChI Key: HJYHVIZWAVCKNG-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1[H])=O)N1C(C3C([H])=C([H])C(=C([H])C=3[H])OC([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])=NN=C1N2C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-1259-10μmol |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 10μmol |
$69.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-2mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 2mg |
$59.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-4mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 4mg |
$66.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-5μmol |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 5μmol |
$63.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-2μmol |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 2μmol |
$57.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-20mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 20mg |
$99.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-30mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 30mg |
$119.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-50mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 50mg |
$160.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-5mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 5mg |
$69.0 | 2023-08-04 | |
Life Chemicals | F2259-1259-15mg |
3-[4-(benzyloxy)phenyl]-9-butyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
941990-04-1 | 90%+ | 15mg |
$89.0 | 2023-08-04 |
3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Related Literature
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
Additional information on 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
Introduction to 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 941990-04-1)
3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 941990-04-1) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopurine class of molecules, which are well-known for their broad spectrum of biological activities. The presence of multiple functional groups, including a benzyloxy substituent on the phenyl ring and a butyl side chain on the purine core, contributes to its unique chemical properties and potential biological functions.
The synthesis and characterization of this compound have been extensively studied in recent years. Researchers have focused on developing efficient synthetic routes that allow for high yields and purity. The triazolo[3,4-h]purine scaffold is particularly interesting because it combines the pharmacophoric elements of both triazole and purine moieties. This structural feature has been shown to enhance binding affinity to various biological targets, making it a promising candidate for drug development.
Recent advancements in computational chemistry have enabled the prediction of the biological activity of this compound with greater accuracy. Molecular docking studies have revealed that 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione interacts with several key enzymes and receptors involved in critical cellular pathways. These interactions suggest potential therapeutic applications in areas such as cancer treatment and inflammatory diseases.
The benzyloxy group in the phenyl ring is particularly noteworthy due to its ability to modulate the pharmacokinetic properties of the molecule. Studies have shown that this group can enhance solubility and improve oral bioavailability, which are crucial factors for drug efficacy. Additionally, the butyl side chain contributes to the compound's lipophilicity, further influencing its interaction with biological targets.
In vitro studies have demonstrated that 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione exhibits significant inhibitory activity against several enzymes implicated in cancer progression. Specifically, it has been found to suppress the activity of kinases such as EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2). These findings align with recent research indicating that triazolopurine derivatives can effectively disrupt signaling pathways that drive tumor growth.
Moreover,the methyl group at the 5-position of the purine ring plays a critical role in stabilizing the molecule's three-dimensional structure. This structural integrity is essential for maintaining optimal interactions with biological targets. The combination of these functional groups creates a versatile scaffold that can be further modified to enhance specific biological activities.
Preclinical studies have also explored the potential toxicity profile of 3-4-(benzyloxy)phenyl-9-butyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine—6,8-dione (CAS No. 941990—04—1). Initial results suggest that it exhibits low toxicity at therapeutic doses,making it a promising candidate for further development。These findings are encouraging for researchers who are working to develop new treatments for various diseases.
The development of novel pharmaceuticals often involves iterative optimization of molecular structures to improve efficacy while minimizing side effects。The unique combination of functional groups in 3—4-(benzyloxy)phenyl—9—butyl—5—methyl—5Hz、6Hz、7Hz、8Hz、9Hz—1、2、4triazolo[3、4-h]purine—6、8-dione provides a rich foundation for such optimization efforts。Future studies will likely focus on modifying additional substituents to fine-tune its biological activity。
Another exciting aspect of this compound is its potential application in combination therapy。By targeting multiple pathways simultaneously,it may be possible to achieve synergistic effects that enhance treatment outcomes。This approach has gained increasing attention in recent years as a strategy to overcome drug resistance。
The synthesis of complex heterocyclic compounds like 3—4-(benzyloxy)phenyl—9—butyl—5—methyl—5Hz、6Hz、7Hz、8Hz、9Hz—1、2、4triazolo[3、4-h]purine—6、8-dione (CAS No。 941990—04—1) requires sophisticated methodologies and precise control over reaction conditions。Recent advances in synthetic chemistry have made it possible to streamline these processes,reducing costs and improving scalability。
In conclusion,3—4-(benzyloxy)phenyl—9—butyl—5-methyl—5Hz、6Hz、7Hz、8Hz、9Hz—1、2、4triazolo[3、4-h]purine—6、8-dione represents a promising lead compound with significant therapeutic potential。Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation。As research continues,we can expect to see more detailed insights into its mechanisms of action and clinical applications。
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